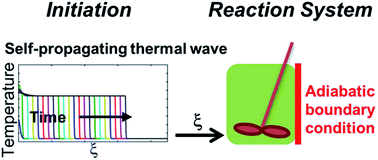Superadiabaticity in reaction waves as a mechanism for energy concentration
Energy & Environmental Science Pub Date: 2014-07-15 DOI: 10.1039/C4EE00678J
Abstract
Spatially propagating reaction waves are central to a variety of energy applications, such as high temperature solid phase or combustion synthesis, and thermopower waves. In this paper, we identify and study a previously unreported property of such waves, specifically that they can generate temperatures far in excess of the adiabatic limit. We show that this superadiabaticity occurs when a reaction wave in either one dimension (1D) or two dimensions (2D) impinges upon an adiabatic boundary under specific reaction and heat transfer conditions. This property is studied analytically and computationally for a series of 1D and 2D example systems, producing an estimate of the upper bound for excess temperature rise as high as 1.8 times the adiabatic limit, translating to temperatures approaching 2000 K for some practical materials. We show that superadiabaticity may enable several new types of energy conversion mechanisms, including thermophotovoltaic wave harvesting, which we analyze for efficiency and power density.


Recommended Literature
- [1] Understanding the growth morphology of explosive crystals in solution: insights from solvent behavior at the crystal surface
- [2] Optimization of a 48Ca–43Ca double-spike MC-TIMS method for measuring Ca isotope ratios (δ44/40Ca and δ44/42Ca): limitations from filament reservoir mixing
- [3] N-Heterocyclic carbene containing element organic frameworks as heterogeneous organocatalysts†
- [4] Role of functionalization: strategies to explore potential nano-bio applications of magnetic nanoparticles
- [5] Effect of oxide on surface tension of molten metal
- [6] Contents and Chemical Science
- [7] Rhenium-based molecular rectangular boxes with large inner cavity and high shape selectivity towards benzene molecule†
- [8] Coordination chemistry of a bis(benzimidazole) disulfide: eleven membered chelate ring in cobalt(ii), zinc(ii) and cadmium(ii) halide compounds; oxidative disulfide cleavage when coordinated to nickel(ii)†
- [9] The effect of a detonation nanodiamond coating on the thermal decomposition properties of RDX explosives
- [10] New focus of the cloud point/Krafft point of nonionic/cationic surfactants as thermochromic materials for smart windows†










